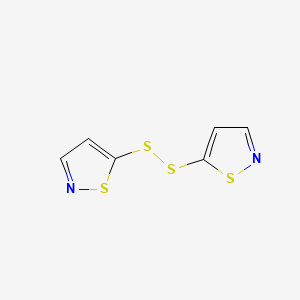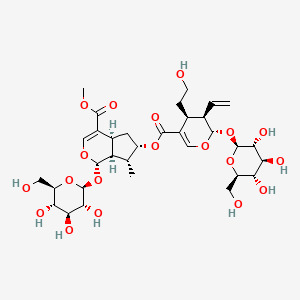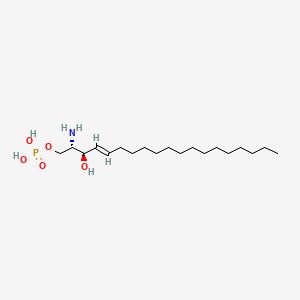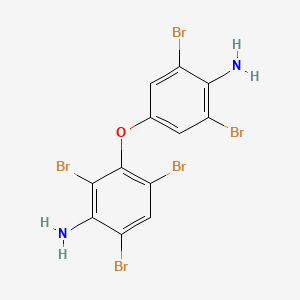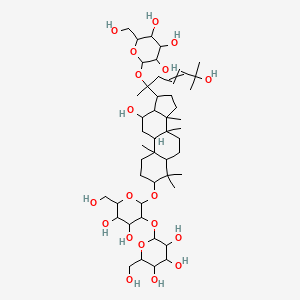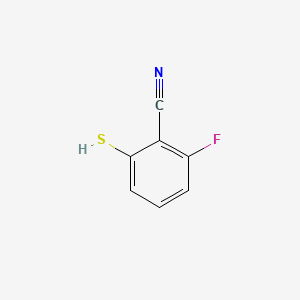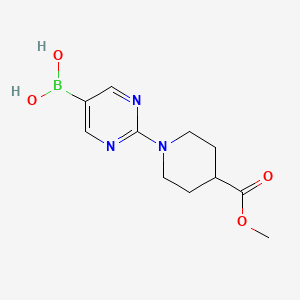
(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid” is a chemical compound with the molecular formula C11H16BN3O4 . It is a solid substance and is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BN3O4/c1-19-10(16)8-2-4-15(5-3-8)11-13-6-9(7-14-11)12(17)18/h6-8,17-18H,2-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The compound is involved in the formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.08 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Pyrimidine Scaffolds
The importance of hybrid catalysts in the synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds is well-documented. These scaffolds serve as key precursors for medicinal and pharmaceutical applications, attributed to their wide synthetic applicability and bioavailability. The development of these scaffolds, however, poses challenges due to structural complexities. Recent reviews covering synthetic pathways employ diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop substituted pyrimidines. This approach underscores the role of boronic acid derivatives in facilitating the synthesis of structurally complex and biologically significant compounds (Parmar, Vala, & Patel, 2023).
Antifungal and Antimicrobial Applications
Boronic acids, including derivatives such as "(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid," have shown significant bioactivity, particularly as antifungal and antimicrobial agents. A review on the mechanism of action of potent boron-containing antifungals highlighted the unique interactions of boron with organic biochemicals. These compounds, including boronic acids, are recognized for their antifungal properties, offering a basis for developing new antimicrobial strategies. The review points to the need for further exploration of boronic acids' antifungal mechanisms, which could lead to novel therapeutic options (Arvanitis, Rook, & Macreadie, 2020).
Drug Design and Discovery
The exploration of boronic acid drugs has surged, with boronic acids being incorporated into medicinal chemistry endeavors due to their potential in enhancing drug potency and improving pharmacokinetic profiles. A review on the design and discovery of boronic acid drugs demonstrates the increasing inclusion of boronic acids in drug development processes. This review emphasizes the favorable properties of boronic acids that have contributed to the FDA approval of several boronic acid drugs, highlighting the significance of boronic acid derivatives in advancing pharmaceutical research and offering a roadmap for future drug discovery efforts (Plescia & Moitessier, 2020).
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body, often acting as inhibitors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes, including signal transduction, enzyme inhibition, and cell regulation .
Pharmacokinetics
Boronic acids are generally well absorbed and distributed in the body, and they are metabolized and excreted primarily through the kidneys .
Result of Action
The interaction of boronic acids with their targets can lead to changes in cellular processes, potentially leading to therapeutic effects .
Action Environment
The action of (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature and pH. It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
[2-(4-methoxycarbonylpiperidin-1-yl)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O4/c1-19-10(16)8-2-4-15(5-3-8)11-13-6-9(7-14-11)12(17)18/h6-8,17-18H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNOLNOVDAQIAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCC(CC2)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)
